Sigma-1 Binding Affinity Comparison
(S)-5-Phenylpiperazin-2-one exhibits moderate binding affinity for the sigma-1 receptor (Ki = 21.7 nM) [1]. In comparison, the more elaborated 5-phenylpiperazin-2-one-containing P2X7 antagonist KN-62 analog (compound 4g) demonstrates substantially higher affinity (IC50 = 12.1 nM) [2], indicating that while the core (S)-5-phenylpiperazin-2-one scaffold provides baseline sigma-1 engagement, further substitution yields enhanced potency. This differential positions (S)-5-Phenylpiperazin-2-one as a minimal pharmacophore probe rather than a fully optimized lead compound.
| Evidence Dimension | Binding affinity for sigma-1 receptor (Ki) |
|---|---|
| Target Compound Data | Ki = 21.7 nM |
| Comparator Or Baseline | Compound 4g (o-fluorine substituted phenylpiperazine-containing P2X7 antagonist): IC50 = 12.1 nM at human P2X7 receptor (comparator with elaborated scaffold) |
| Quantified Difference | Comparator exhibits approximately 1.8-fold higher potency; target compound represents unsubstituted core scaffold with moderate sigma-1 affinity |
| Conditions | [3H]-(+)-pentazocine displacement in guinea pig brain homogenate |
Why This Matters
Procurement of the unsubstituted (S)-5-Phenylpiperazin-2-one enables baseline SAR studies to quantify the contribution of the core scaffold versus elaborated derivatives.
- [1] BindingDB. BDBM50407329 / CHEMBL2112938. Ki = 21.7 nM against sigma-1 receptor. Retrieved from http://w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50407329 View Source
- [2] Romagnoli, R., Baraldi, P. G., et al. (2007). From Tyrosine to Glycine: Synthesis and Biological Activity of Potent Antagonists of the Purinergic P2X7 Receptor. Journal of Medicinal Chemistry, 50(15), 3706-3709. DOI: 10.1021/jm070443e View Source
